Cas no 2287316-11-2 ([3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine)

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a structurally unique compound featuring a rigid bicyclo[1.1.1]pentane core with a trifluoropropyl substituent and an aminomethyl functional group. The bicyclo[1.1.1]pentane scaffold imparts high stability and steric constraint, while the trifluoropropyl moiety enhances lipophilicity and metabolic resistance. The primary amine group provides a reactive handle for further derivatization, making it valuable in medicinal chemistry and agrochemical applications. Its compact, three-dimensional structure is particularly advantageous for designing bioactive molecules with improved binding affinity and selectivity. The compound’s fluorine atoms may also influence electronic properties, potentially enhancing interactions with biological targets. This combination of features makes it a promising intermediate for drug discovery and material science.
[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine structure
2287316-11-2 structure
Product Name:[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
CAS No:2287316-11-2
MF:C9H14F3N
MW:193.209372997284
CID:6367883
PubChem ID:137944039
Update Time:2025-08-05

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • EN300-6760443
    • 2287316-11-2
    • [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
    • [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
    • Inchi: 1S/C9H14F3N/c10-9(11,12)2-1-7-3-8(4-7,5-7)6-13/h1-6,13H2
    • InChI Key: OKFAUNZUNNEKKC-UHFFFAOYSA-N
    • SMILES: FC(CCC12CC(CN)(C1)C2)(F)F

Computed Properties

  • Exact Mass: 193.10783394g/mol
  • Monoisotopic Mass: 193.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine Pricemore >>

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Additional information on [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Comprehensive Overview of [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine (CAS No. 2287316-11-2)

The compound [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine (CAS No. 2287316-11-2) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including the bicyclo[1.1.1]pentane core and the trifluoropropyl moiety, make it a valuable building block for the development of novel pharmaceuticals and advanced materials. Researchers are particularly interested in its potential applications in drug discovery, where its rigid scaffold and fluorine substitution can enhance binding affinity and metabolic stability.

One of the most intriguing aspects of [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its role in addressing modern challenges in drug design. With the rise of precision medicine and targeted therapies, compounds like this are being explored for their ability to interact with specific biological targets. The trifluoropropyl group, in particular, is known to improve lipophilicity and bioavailability, making it a hot topic in AI-driven drug discovery platforms. Recent studies have highlighted its potential in modulating protein-protein interactions, a key focus area in cancer research and neurodegenerative diseases.

From a synthetic chemistry perspective, the bicyclo[1.1.1]pentane framework presents both opportunities and challenges. Its strained geometry and high bond angle distortion make it an attractive motif for bioisosteric replacement of traditional aromatic rings. This aligns with the growing demand for 3D-fragment libraries in virtual screening, a trend frequently searched by chemists in computational chemistry forums. The CAS No. 2287316-11-2 compound is often discussed in the context of scaffold hopping strategies, where researchers seek to optimize lead compounds with improved properties.

In the materials science domain, [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has shown promise in the development of high-performance polymers. The incorporation of fluorine atoms can impart exceptional thermal stability and chemical resistance, properties highly sought after in aerospace and electronics applications. This has led to increased interest in its use as a monomer or crosslinking agent, particularly in fluorinated coatings and adhesives.

The compound's relevance extends to green chemistry initiatives, where its potential for catalytic transformations is being explored. Researchers are investigating its role in C-H activation reactions, a trending topic in sustainable synthesis. The trifluoropropyl group's electron-withdrawing effects can facilitate unique reaction pathways, making it a subject of interest in mechanistic studies and reaction optimization.

Quality control and analytical characterization of [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine present specific challenges due to its structural complexity. Advanced techniques such as NMR spectroscopy (particularly 19F NMR) and high-resolution mass spectrometry are typically employed for its identification and purity assessment. These aspects are frequently queried in chemical analysis databases and forums, reflecting the compound's growing importance in analytical chemistry.

Looking ahead, the scientific community anticipates expanded applications for CAS No. 2287316-11-2 across multiple disciplines. Its unique combination of structural features positions it as a versatile tool in molecular design, whether for developing new therapeutic agents or engineering advanced materials. As research continues to uncover its full potential, this compound is likely to remain at the forefront of innovation in chemical sciences.

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